molecular formula C17H25N3O B247310 1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

Cat. No.: B247310
M. Wt: 287.4 g/mol
InChI Key: UCTQQTQLEJOYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is a N-acylpiperidine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound has been a subject of interest in the synthesis of heterocyclic compounds. For instance, Zheng Rui (2010) demonstrated the synthesis of a similar compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010). Another study by Zhang et al. (2020) reported a simple and efficient method for synthesizing a compound with both piperidine and pyridine rings, highlighting the challenges in efficiently synthesizing such heterocycles (Zhang et al., 2020).

Applications in Organic Chemistry and Material Science

  • Crystal Structure and Molecular Interactions : The compound's derivatives have been analyzed for their crystal structure and molecular interactions. Murray et al. (2014) investigated the co-crystal of isophthalic acid and a related compound, noting supramolecular chains and layers formed by hydrogen bonding (Murray et al., 2014). Prasad et al. (2018) prepared a derivative of the compound and evaluated its antiproliferative activity, confirming its structure via X-ray diffraction and analyzing molecular stability through hydrogen bonds (Prasad et al., 2018).

Potential Pharmacological Uses

  • Antileukemic Activity : Some derivatives of the compound have been studied for their potential antileukemic activity. Vinaya et al. (2011) synthesized derivatives and found that certain compounds, particularly those with nitro and fluoro substitutions, exhibited significant antiproliferative activity against leukemia cells (Vinaya et al., 2011).

  • Selective Estrogen Receptor Modulators : Palkowitz et al. (1997) discovered that a derivative of the compound showed potent estrogen antagonist properties, identifying it as a novel selective estrogen receptor modulator with potential therapeutic applications (Palkowitz et al., 1997).

  • Antimicrobial Activity : The compound's derivatives have been evaluated for antimicrobial activity. Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and tested their antibacterial and antifungal activities, with some showing promising results (Mallesha & Mohana, 2014).

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

piperidin-1-yl-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone

InChI

InChI=1S/C17H25N3O/c21-17(20-10-2-1-3-11-20)16-7-5-9-19(14-16)13-15-6-4-8-18-12-15/h4,6,8,12,16H,1-3,5,7,9-11,13-14H2

InChI Key

UCTQQTQLEJOYLT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CN=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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